molecular formula C19H21N5 B11226673 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline

Cat. No.: B11226673
M. Wt: 319.4 g/mol
InChI Key: HTMHCYVDHAXMJT-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline typically involves multiple steps. One common approach is the cycloaddition reaction of azides with nitriles to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted tetrazole and aniline derivatives .

Scientific Research Applications

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the aniline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine
  • 2-ethoxy-1-[[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole]-7-methyl ester

Uniqueness

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline is unique due to the specific combination of the tetrazole ring, cyclopentyl group, and aniline moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

2-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline

InChI

InChI=1S/C19H21N5/c1-15-9-5-6-12-17(15)20-19(13-7-8-14-19)18-21-22-23-24(18)16-10-3-2-4-11-16/h2-6,9-12,20H,7-8,13-14H2,1H3

InChI Key

HTMHCYVDHAXMJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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